REACTION_CXSMILES
|
[N:1]([C:4](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Si:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.[Rh+3].[Rh+3].FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:14]1[CH:15]=[C:16]2[C:11]([CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2)=[CH:12][CH:13]=1 |f:2.3.4.5.6.7.8.9|
|
Name
|
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)=CC1=CC=C(C=C1)[Si](C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
dirhodium heptafluorobutyrate
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
|
FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.[Rh+3].[Rh+3].FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred for 12 h at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under an inert atmosphere
|
Type
|
FILTRATION
|
Details
|
After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is subsequently concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography, elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of heptane and dichloromethane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C2C=C(NC2=C1)C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |